molecular formula C6H7Cl2FN2 B12309845 (5-Chloro-6-fluoropyridin-2-yl)methanamine hydrochloride

(5-Chloro-6-fluoropyridin-2-yl)methanamine hydrochloride

Katalognummer: B12309845
Molekulargewicht: 197.03 g/mol
InChI-Schlüssel: CKQMAZKGTURAAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Chloro-6-fluoropyridin-2-yl)methanamine hydrochloride is a versatile chemical compound used in scientific research. It exhibits intriguing properties that allow it to be employed in various fields, such as drug discovery and material science.

Vorbereitungsmethoden

The synthesis of (5-Chloro-6-fluoropyridin-2-yl)methanamine hydrochloride typically involves the reaction of 5-chloro-6-fluoropyridine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

(5-Chloro-6-fluoropyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

(5-Chloro-6-fluoropyridin-2-yl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (5-Chloro-6-fluoropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the electronic properties of the molecule, potentially affecting its binding affinity and activity. The pyridine ring is a common scaffold in many bioactive molecules, suggesting that this compound may interact with various biological targets.

Vergleich Mit ähnlichen Verbindungen

(5-Chloro-6-fluoropyridin-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

    (5-Chloro-6-fluoropyridin-2-yl)methanamine: This compound lacks the hydrochloride salt form but shares similar structural features.

    (5-Fluoropyridin-2-yl)methanamine: This compound has a similar pyridine scaffold but lacks the chlorine atom.

    (6-Fluoropyridin-2-yl)methanamine hydrochloride: This compound has a similar structure but with the fluorine atom in a different position

The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms on the pyridine ring, which can influence its chemical and biological properties.

Eigenschaften

Molekularformel

C6H7Cl2FN2

Molekulargewicht

197.03 g/mol

IUPAC-Name

(5-chloro-6-fluoropyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H6ClFN2.ClH/c7-5-2-1-4(3-9)10-6(5)8;/h1-2H,3,9H2;1H

InChI-Schlüssel

CKQMAZKGTURAAZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1CN)F)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.